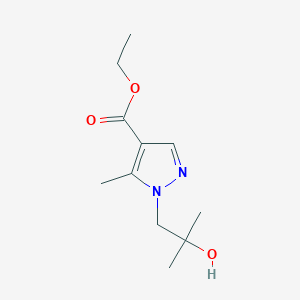

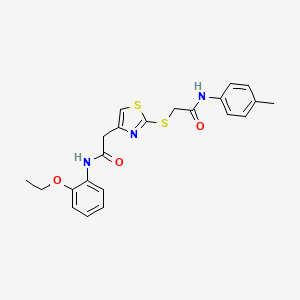

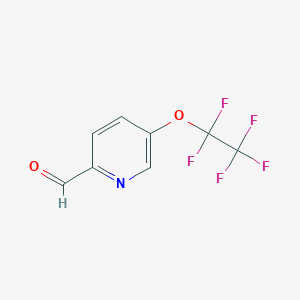

Ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate is not directly reported in the provided papers. However, similar compounds have been synthesized using various starting materials and reactions. For instance, ethyl 5-amino-3-phenyl-1H-pyrazole-4-carboxylate was synthesized and then further reacted to produce various pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, indicating that the synthesis of pyrazole derivatives often involves multiple steps including diazotization and coupling reactions . Additionally, ethyl 1-aminotetrazole-5-carboxylate underwent reactions with hydrazine hydrate and carbon disulfide to yield a series of heterocyclic compounds, showcasing the versatility of reactions involving carboxylate esters .

Molecular Structure Analysis

The molecular structure of this compound is not directly analyzed in the provided papers. However, similar compounds have been studied. For example, the single crystal X-ray structure analysis of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate revealed the presence of bifurcated O-H…O hydrogen bonds, which could be a common feature in the carboxylate esters family .

Chemical Reactions Analysis

The provided papers do not detail the chemical reactions of this compound specifically. However, they do provide insights into the reactivity of related compounds. For instance, ethyl 5-aroyl-4-pyrone-2-carboxylates were shown to react with hydroxylamine to produce isoxazole derivatives . This suggests that the pyrazole carboxylate ester may also undergo nucleophilic addition reactions with various nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not described in the provided papers. However, the papers do discuss the properties of similar compounds. For example, the antimicrobial assessment of some heterocyclic compounds utilizing ethyl 1-aminotetrazole-5-carboxylate indicates that these compounds can exhibit significant biological activity, which may be relevant for the compound . Additionally, the pharmacological activity of 1-arylpyrazoles as potent σ1 receptor antagonists suggests that pyrazole derivatives can have specific receptor affinities and activities, which could be an important property of the compound being analyzed .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Chemical Properties

Research on related compounds, such as ethyl 5-hydroxyindole-3-carboxylates, has focused on their synthesis and potential biological activities. These studies often aim at designing compounds that can inhibit specific enzymes or possess other pharmacologically relevant activities. For example, some ethyl 5-hydroxyindole-3-carboxylates have been designed and synthesized to inhibit 5-lipoxygenase, an enzyme important in the biosynthesis of leukotrienes involved in inflammatory and allergic diseases (Landwehr et al., 2006).

Molecular Modification and Drug Development

Ethyl pyrazole carboxylate derivatives have been explored for their antimicrobial activities and as potential inhibitors against viruses, such as the hepatitis B virus. The synthesis and evaluation of these compounds are critical in drug discovery and development processes. For instance, a series of ethyl 5-hydroxyindole-3-carboxylates was synthesized and evaluated for their anti-hepatitis B virus (HBV) activities, showing significant potential compared to control compounds (Chunshen Zhao et al., 2006).

Peptide Synthesis and Chemical Reagents

Some novel coupling reagents like ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate have been developed for use in peptide synthesis, showcasing the versatility of ethyl pyrazole carboxylate derivatives in synthetic chemistry. These reagents offer high coupling efficiency and enable real-time monitoring of peptide synthesis cycles, illustrating their importance in the production of peptides and proteins for research and therapeutic purposes (Lu Jiang et al., 1998).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. These can include toxicity, flammability, and environmental impact. Without specific information on “Ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate”, it’s difficult to provide a detailed safety and hazard analysis .

Zukünftige Richtungen

The future directions for research on a compound like “Ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate” could include exploring its potential uses in various fields such as medicine, materials science, and environmental science. This would involve further studies on its properties, reactions, and interactions with other molecules .

Eigenschaften

IUPAC Name |

ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-5-16-10(14)9-6-12-13(8(9)2)7-11(3,4)15/h6,15H,5,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCGFUSXDMSPSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)CC(C)(C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2555005.png)

![13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2555008.png)

![(E)-[(4-chlorophenyl)methylidene]amino 3-nitrobenzoate](/img/structure/B2555023.png)

![4-[(Tert-butoxycarbonyl)amino]-1-methylpiperidine-4-carboxylic acid](/img/structure/B2555026.png)